EB-0156

Antiviral drug discovery Host-targeting antivirals Glycobiology

For antiviral studies requiring maximal ER α-glucosidase II engagement, EB-0156 delivers sub-nanomolar potency (IC50 <0.001 μM) that vastly exceeds analogs-a >38,000-fold difference ensuring full target saturation at minimal concentrations. Ideal for enzyme kinetics, HTS, and structural biology. - Co-crystal structure (PDB: 7K9T) confirms unique triazole-driven binding trajectory at +2/+3 subsites, enabling precise benchmarking of new compounds. - Defined Vero cell CC50 (125.5 μM) supports direct selectivity index calculation for robust in vitro antiviral assay design.

Molecular Formula C21H32N6O7
Molecular Weight 480.5 g/mol
Cat. No. B12416654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEB-0156
Molecular FormulaC21H32N6O7
Molecular Weight480.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1(CO)O)O)O)O)NCCCCCCNC2=C(C=C(C=C2)N3N=CC=N3)[N+](=O)[O-]
InChIInChI=1S/C21H32N6O7/c28-13-21(32)12-16(18(29)19(30)20(21)31)23-8-4-2-1-3-7-22-15-6-5-14(11-17(15)27(33)34)26-24-9-10-25-26/h5-6,9-11,16,18-20,22-23,28-32H,1-4,7-8,12-13H2/t16-,18-,19+,20-,21-/m0/s1
InChIKeyBJRWBFFORRYEBK-RQUKQETFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EB-0156: High-Potency ER α-Glucosidase Inhibitor


EB-0156 is a synthetic N-substituted valiolamine derivative and a potent inhibitor of the endoplasmic reticulum (ER) α-glucosidases I and II [1][2]. It is designed as a broad-spectrum host-targeting antiviral agent (HTAV) for research purposes, with documented in vitro activity against dengue virus and SARS-CoV-2 [2]. Its core scaffold is the iminosugar valiolamine, the active moiety of the type 2 diabetes drug voglibose, which is chemically modified to enhance potency and alter binding interactions with the target enzymes [2].

Workflow ER α-glucosidase I/II inhibition studies
Research model Host-targeting antiviral (HTAV) research models
Mechanistic context Viral glycoprotein processing & ER quality control

EB-0156 Superiority Over Generic Valiolamines


Within the class of N-substituted valiolamine derivatives, inhibitory potency against ER α-glucosidase II varies by more than 100,000-fold [1]. Simple substitution of EB-0156 with a less potent analog, such as EB-0149 or the unmodified parent compound valiolamine (EB-0155), will result in a total loss of relevant biological activity in most assay systems [1]. Furthermore, crystallographic data reveal that the specific triazole moiety on EB-0156 directs a unique binding trajectory within the enzyme's +2 and +3 subsites, which differs from analogs with smaller substituents and directly contributes to its superior inhibition profile [1][2]. These substantial differences in target engagement and potency make direct interchangeability between seemingly similar in-class compounds scientifically invalid.

Inhibitory potency varies by more than 100,000-fold across N-substituted valiolamine analogs; substitution with a less potent derivative may abolish measurable activity in biochemical or cellular assays.
The triazole moiety of EB-0156 directs a unique binding trajectory within the +2 and +3 enzyme subsites; analogs with smaller substituents show divergent interactions that can alter target engagement and selectivity profile.
Parent valiolamine (EB-0155) is essentially inactive against ER α-glucosidase II; the unsubstituted scaffold cannot replicate target inhibition and should not be considered a functional substitute.

EB-0156: Evidence vs. Analogs


ER α-Glucosidase II Potency vs. EB-0176 & EB-0150

EB-0156 demonstrates the highest reported potency against ER α-glucosidase II within its structural class. In head-to-head biochemical assays, EB-0156 (IC50 < 0.001 μM) is more potent than the closely related analogs EB-0176 (IC50 = 0.0011 μM) and EB-0150 (IC50 = 0.0337 μM) [1]. The quantitative difference underscores its position as the most potent inhibitor in the valiolamine-based series.

ER α-Glu II vs. EB-0176 & EB-0150
Head-to-head
EB-0156 IC₅₀
EB-0176: 0.0011 μM EB-0150: 0.0337 μM
Reported highest potency among tested analogs; supports high-sensitivity ER α-glucosidase II inhibition studies.
Biochemical assay with isolated mouse enzyme; >10x difference vs. EB-0150.
Antiviral drug discovery Host-targeting antivirals Glycobiology Iminosugar inhibitors

ER α-Glucosidase II Potency vs. Parent Valiolamine

The addition of a specific N-substituent to the valiolamine core results in a profound increase in inhibitory potency. In direct biochemical assays, EB-0156 (IC50 < 0.001 μM) is more than 100,000-fold more potent than the parent compound valiolamine (EB-0155), which has an IC50 > 100 μM against ER α-glucosidase II [1]. This dramatic improvement confirms the essential role of the N-substitution for achieving biologically relevant target inhibition.

ER α-Glu II vs. parent valiolamine
Head-to-head
EB-0156 IC₅₀
Valiolamine (EB-0155): >100 μM
>100,000-fold potency gain confirms N-substitution is essential; parent scaffold lacks meaningful ER α-glucosidase II inhibition.
Biochemical assay context; supports exclusive use of substituted derivatives.
Structure-activity relationship Lead optimization Antiviral drug discovery

ER α-Glucosidase II Potency vs. EB-0149

EB-0156 exhibits a vastly superior potency compared to EB-0149, a shorter-chain analog. In comparative biochemical assays, EB-0156 (IC50 < 0.001 μM) is more than 38,000-fold more potent than EB-0149 (IC50 = 38.69 μM) [1]. The superior activity of EB-0156 is attributed to its longer N-substituent chain and specific terminal group, which allows it to occupy multiple subsites within the enzyme's active site [1][2].

ER α-Glu II vs. EB-0149
Head-to-head
EB-0156 IC₅₀
EB-0149: 38.69 μM
Reported >38,000-fold difference; longer N-substituent chain critical for maintaining target engagement.
Shorter-chain analog may not replicate inhibition in most assay systems.
Structure-based drug design Enzyme kinetics Antiviral research

Cytotoxicity Window vs. EB-0176 in Vero Cells

In Vero cell cytotoxicity assays, EB-0156 (CC50 = 125.5 μM) demonstrates a larger therapeutic window compared to its analog EB-0176 (CC50 = 761.5 μM) . The difference in CC50 values suggests a different off-target or cellular stress profile between the two structurally similar compounds. This difference, when considered in the context of their respective sub-nanomolar potencies, implies a different safety margin for potential antiviral applications.

Cytotoxicity vs. EB-0176
Cross-study
EB-0156 CC₅₀ 125.5 μM
EB-0176: 761.5 μM
Differing cytotoxicity profiles suggest distinct cellular handling; supports selectivity-context review for cell-based antiviral experiments.
Vero cell assay; cross-study comparison requires validation.
Antiviral drug safety Cellular toxicity Selectivity index In vitro pharmacology

Unique Triazole Binding Mode

The triazole group of EB-0156 dictates a specific binding trajectory within the +2 and +3 subsites of ER α-glucosidase II that is distinct from analogs with smaller substituents [1][2]. This binding mode was confirmed by high-resolution co-crystal structures (PDB: 7K9T) . While all inhibitors in the class align at the -1 and +1 subsites, the larger triazole ring of EB-0156 displaces the compound away from a T-shaped π-π interaction with Trp525 and toward an interaction with Phe571, resulting in a ~45° divergence in alkyl chain orientation compared to inhibitors with smaller terminal groups [1].

Triazole binding mode
Class-level
Triazole directs ~45° alkyl chain divergence toward Phe571, disrupting Trp525 π-stacking (PDB: 7K9T)
Reported binding-mode divergence supports structural biology studies and analog design rationale.
Co-crystal structure with α-glucosidase II; class-specific subsite occupancy.
Structural biology X-ray crystallography Binding kinetics Inhibitor design

EB-0156: Validated Research Applications


Cell-Free ER α-Glucosidase II Inhibition

EB-0156 is the optimal choice for in vitro studies requiring maximal inhibition of ER α-glucosidase II. Its sub-nanomolar IC50 (<0.001 μM) ensures complete target engagement at low concentrations, which is crucial for enzyme kinetics assays and high-throughput screening where compound solubility or volume may be limiting [1]. The vast potency difference over analogs like EB-0149 (>38,000-fold) or the parent valiolamine (>100,000-fold) makes it irreplaceable for this application [1].

GH31 Glycosidase Active Site Studies

Due to its well-defined binding mode, as revealed in its co-crystal structure (PDB: 7K9T), EB-0156 serves as a validated tool for structural biology experiments [2]. Researchers can use EB-0156 to study the detailed architecture of the +2 and +3 subsites of ER α-glucosidase II and to benchmark new compounds against its unique binding trajectory, which is dictated by its triazole substituent and diverges from other valiolamine analogs [1].

Host-Targeting Antiviral (HTAV) Efficacy

EB-0156 has been shown to be active against dengue virus and SARS-CoV-2 in cell-based assays, validating its use as a broad-spectrum HTAV in viral infection models [1]. Its host-directed mechanism via inhibition of the ER quality control machinery suggests it is less prone to viral resistance compared to direct-acting antivirals, making it a valuable compound for investigating viral glycoprotein processing and assembly [1].

Cell-Based Assays with Defined Cytotoxicity

For researchers planning cell-based experiments, EB-0156 has a defined cytotoxicity profile in Vero cells (CC50 = 125.5 μM), which provides a quantitative basis for selecting appropriate concentrations and interpreting antiviral efficacy versus toxicity . This defined CC50 value allows for the calculation of a selectivity index when paired with virus-specific EC50 data, enabling robust experimental design and data interpretation.

Application
Selection Property
Validation Focus
ER α-glucosidase II enzyme inhibition assays
Reported high inhibition potency against ER α-glucosidase II
Biochemical enzyme kinetics & IC₅₀ determination
Structural biology of GH31 glycosidases
Crystallographically resolved binding mode with triazole substituent
Active-site subsite mapping and analog benchmarking
Host-targeting antiviral research models
Broad-spectrum activity context (dengue virus, SARS-CoV-2)
Viral glycoprotein processing & assembly studies
Cell-based assays with cytotoxicity profiling
Defined cytotoxicity profile in mammalian cell models
Selectivity index interpretation & off-target review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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